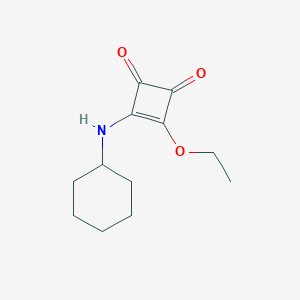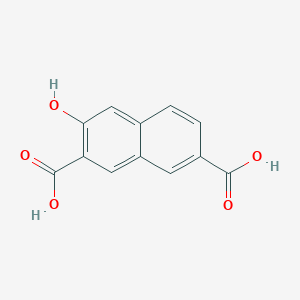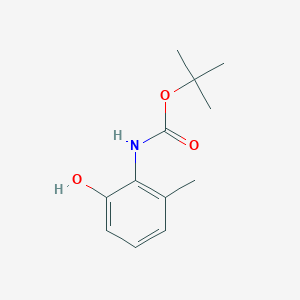
2-(Boc-amino)-3-methylphenol
Descripción general
Descripción
“2-(Boc-amino)-3-methylphenol” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamate, is a protecting group used in organic synthesis. The Boc group is stable towards most nucleophiles and bases . It’s used in the synthesis of multifunctional targets, especially when amino functions are involved .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate has been described .
Chemical Reactions Analysis
Boc-protected amines and amino acids can be cleaved by mild acidolysis . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Aplicaciones Científicas De Investigación
Antiviral Activity: Research shows that derivatives of 2-amino-5-methylphenol exhibit significant antiviral activity against poliovirus, suggesting potential uses in antiviral drug development (Iwata et al., 2003).
Hemoglobin Reactions: Studies have demonstrated that 2-amino-4-methylphenol reacts with human hemoglobin, forming compounds like dihydrophenoxazinone. This finding is significant for understanding biochemical reactions involving hemoglobin (Tomoda et al., 1991).
Synthesis of Aminopeptidase Inhibitors: Research includes the synthesis of optically pure derivatives of certain amino acids, which are used to create aminopeptidase inhibitors. This has implications in the development of pharmaceuticals (Moon & Huh, 1991).
Antitumor Activity: A novel antitumor agent, synthesized using 2-amino-5-methylphenol, shows potential in treating human B cell and T cell lymphoblastoid cell lines, indicating its role in cancer therapy (Koshibu-Koizumi et al., 2002).
Synthesis of Non-Natural Amino Acids: The compound is used in the synthesis of methylphenylalanines, important in drug research for improving pharmacokinetic characteristics of peptide-based compounds (Li Xiao, 2008).
Chemical Characterization: Studies have explored the effect of electron-donating groups on the physical properties of compounds derived from aminophenol, which is crucial in material science and chemical engineering (Kaya et al., 2012).
Catalyst-Free Chemoselective Processes: The compound is involved in catalyst-free N-tert-butyloxycarbonylation of amines in water, a process important in organic synthesis and pharmaceutical manufacturing (Chankeshwara & Chakraborti, 2006).
Catalytic Applications: Its derivatives are used in the catalytic reduction of nitrophenol to aminophenol, a reaction significant in environmental chemistry and industrial applications (Zarringhadam & Farhadi, 2017).
Safety And Hazards
The safety data sheet for a similar compound, 2-(BOC-AMINO)ETHANETHIOL, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Direcciones Futuras
The use of Boc-protected amines and amino acids continues to play an important role in peptide synthesis . The Boc group is ranked as “one of the most commonly used protective groups for amines” . Therefore, the future directions for “2-(Boc-amino)-3-methylphenol” and similar compounds likely involve further exploration and optimization of their synthesis and applications in organic chemistry.
Propiedades
IUPAC Name |
tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCZDRVWSNSEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597638 | |
| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-3-methylphenol | |
CAS RN |
177342-60-8 | |
| Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



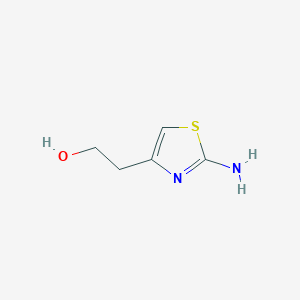
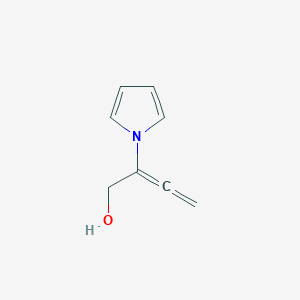



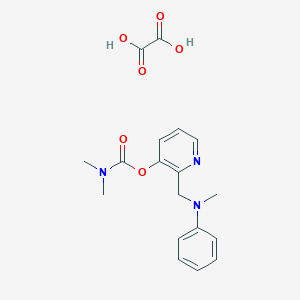
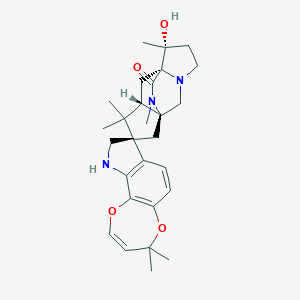
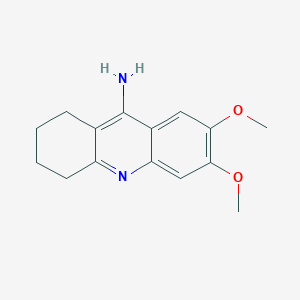
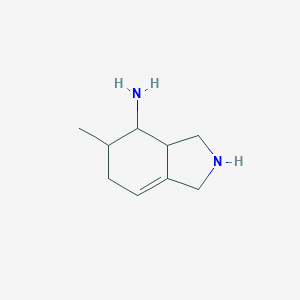
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

